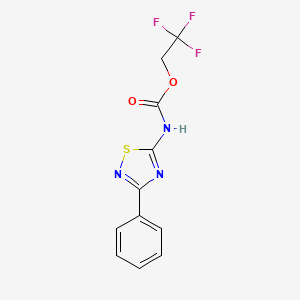

2,2,2-trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate

Description

Chemical Classification and Nomenclature

2,2,2-Trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate belongs to the carbamate ester class of organic compounds, specifically defined as esters of carbamic acid or its N-substituted derivatives. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex structural architecture that incorporates multiple functional groups and heterocyclic systems.

The molecular structure features a carbamate functional group serving as the central linking unit between two distinct molecular regions. The carbamate group consists of a carbonyl group attached to both an alkoxyl group and an amino group, creating what researchers describe as "amide-ester" hybrids with chemical reactivity comparable to both functional classes. In this specific compound, the alkoxyl portion is represented by the 2,2,2-trifluoroethyl group, while the amino component is substituted with the 3-phenyl-1,2,4-thiadiazol-5-yl moiety.

The thiadiazole component represents a five-membered heterocyclic ring containing one sulfur atom and two nitrogen atoms in a 1,2,4-arrangement. This particular isomer of thiadiazole is distinguished from other isomeric forms such as 1,2,3-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole through its specific nitrogen-sulfur positioning pattern. The phenyl substitution at the 3-position of the thiadiazole ring contributes additional aromatic character and potential for intermolecular interactions.

| Molecular Descriptor | Value |

|---|---|

| Chemical Formula | C11H8F3N3O2S |

| Molecular Weight | 303.26 daltons |

| Chemical Abstracts Service Number | 1354951-62-4 |

| International Union of Pure and Applied Chemistry Name | 2,2,2-trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate |

| Simplified Molecular Input Line Entry System | C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)OCC(F)(F)F |

| International Chemical Identifier Key | KILREJRXNFDMHJ-UHFFFAOYSA-N |

The trifluoroethyl group represents a significant structural feature that enhances the compound's lipophilicity and metabolic stability. Research indicates that the presence of trifluoromethyl groups can significantly alter pharmacokinetic properties, potentially improving bioavailability of compounds through enhanced membrane permeability. The electron-withdrawing nature of the trifluoromethyl group also influences the electronic properties of the carbamate ester, potentially affecting its reactivity and stability profiles.

Historical Development of Thiadiazole Carbamates

The development of thiadiazole carbamates as a distinct class of heterocyclic compounds emerged from the convergence of two important areas of medicinal chemistry research: the exploration of thiadiazole derivatives as biologically active scaffolds and the recognition of carbamate groups as valuable pharmacophoric elements. Thiadiazole derivatives have received significant attention in recent decades due to their broad spectrum of pharmacological properties, with researchers attributing their biological activities to the presence of the nitrogen-carbon-sulfur moiety.

Historical synthesis approaches for thiadiazole derivatives have employed various methodological strategies. Early synthetic methods included the cyclization of thiosemicarbazide derivatives using different reagents and conditions. The Pulvermacher method, developed in the early twentieth century, demonstrated that formic acid could cyclize alkanoyl halides through acylation processes, leading to the formation of 2-anilino-1,3,4-thiadiazole derivatives when 4-phenylthiosemicarbazide was heated with formic acid. Another significant synthetic approach involved the Guha method, which utilized carbon disulfide and potassium hydroxide treatment of thiosemicarbazide to form potassium salts that could be cyclized at elevated temperatures to produce aminomercaptothiadiazoles.

The integration of carbamate functionality into thiadiazole systems represents a more recent development in heterocyclic chemistry. Research conducted by Helquist and colleagues in 2010 identified 1,2,5-thiadiazole carbamates as potent inhibitors of lysosomal acid lipase, marking a significant milestone in the recognition of thiadiazole carbamates as biologically relevant compounds. This discovery demonstrated that the combination of thiadiazole heterocycles with carbamate functional groups could yield compounds with specific enzyme inhibitory properties.

The mechanistic understanding of thiadiazole carbamate activity has evolved to recognize that these compounds can function through carbamylation of active site serine residues, with the thiadiazole alcohol group serving as a leaving group. This mechanism represents a sophisticated approach to enzyme inhibition that leverages the unique chemical properties of both the carbamate and thiadiazole components.

Advanced synthesis techniques for thiadiazole derivatives have incorporated modern methodological approaches including heterogeneous catalysis, microwave-assisted methods, ultrasound-assisted synthesis, solvent-free processes, multicomponent reactions, copper-catalyzed aerobic oxidative annulation, intramolecular cyclization, click-chemistry supported synthesis, and alkali-promoted transition-metal-free mediated synthesis. These methodological advances have enhanced the diversity and potential applications of thiadiazole compounds, facilitating the development of more complex derivatives such as 2,2,2-trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate.

Significance in Heterocyclic Chemistry Research

Heterocyclic compounds occupy a central position in organic chemistry research due to their prevalence in biologically active molecules and their utility as structural units in drug development. Thiadiazole carbamates, exemplified by compounds such as 2,2,2-trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate, represent a sophisticated integration of multiple pharmacologically relevant structural features that demonstrate the principles of rational drug design and heterocyclic optimization.

The significance of thiadiazole systems in heterocyclic chemistry research stems from several fundamental chemical properties. The strong aromaticity of the thiadiazole ring provides exceptional in vivo stability to the five-membered ring system while maintaining low toxicity profiles for higher vertebrates. This stability-toxicity relationship makes thiadiazole derivatives particularly attractive as pharmaceutical scaffolds, as they can maintain structural integrity under physiological conditions while minimizing adverse effects.

Bioisosterism represents another crucial aspect of thiadiazole significance in heterocyclic chemistry. Research has established that 1,2,4-thiadiazole functions as a bioisostere of pyrimidine, while 1,3,4-thiadiazole serves as a bioisostere of pyridazine through the substitution of carbon-hydrogen double bonds with sulfur atoms. The thiadiazole ring also functions as a bioisostere of oxadiazole, oxazole, thiazole, and benzene rings. These bioisosteric relationships enable medicinal chemists to systematically modify lead compounds while maintaining or enhancing their biological activities.

The presence of sulfur atoms in thiadiazole derivatives contributes to enhanced liposolubility, which can improve oral absorption characteristics of pharmaceutical compounds. This lipophilic enhancement, combined with the metabolic stability conferred by the aromatic heterocycle, creates compounds with favorable pharmacokinetic profiles that are essential for drug development success.

Carbamate functional groups contribute additional significance to heterocyclic chemistry research through their dual amide-ester character and their ability to participate in specific biological interactions. The carbamate group's structural similarity to amides enables it to form strong hydrogen bonds with biological targets, while its ester character provides opportunities for controlled hydrolysis and prodrug design. In the context of enzyme inhibition, carbamates can function as mechanism-based inhibitors that form covalent bonds with target enzymes through carbamylation reactions.

| Research Application Area | Significance | Chemical Basis |

|---|---|---|

| Bioisosterism Studies | Replacement of classical heterocycles | Sulfur substitution for carbon-hydrogen bonds |

| Metabolic Stability Research | Enhanced compound longevity | Aromatic heterocycle resistance to metabolism |

| Lipophilicity Optimization | Improved membrane permeability | Sulfur atom contribution to lipophilic character |

| Enzyme Inhibition Mechanisms | Covalent target modification | Carbamate carbamylation reactions |

| Fluorine Chemistry Integration | Enhanced pharmacokinetic properties | Trifluoromethyl group effects |

The integration of fluorine chemistry into thiadiazole carbamate systems, as exemplified by the trifluoroethyl group in 2,2,2-trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate, represents an advanced approach to heterocyclic optimization. Fluorine substitution can dramatically alter compound properties including metabolic stability, membrane permeability, and protein binding characteristics, making fluorinated heterocycles particularly valuable in pharmaceutical research.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2S/c12-11(13,14)6-19-10(18)16-9-15-8(17-20-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILREJRXNFDMHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Overview

The synthesis of 2,2,2-trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate typically follows a two-stage approach:

- Stage 1: Preparation of 3,3,3-trifluoroethyl isocyanate, a key reactive intermediate.

- Stage 2: Reaction of the isocyanate with the heterocyclic amine (in this case, the 3-phenyl-1,2,4-thiadiazol-5-yl amine derivative) to form the target carbamate.

Preparation of 3,3,3-Trifluoroethyl Isocyanate

A novel and efficient method to prepare 3,3,3-trifluoroethyl isocyanate involves the use of perfluoroisobutene (PFIB) as the starting material. The process is summarized below:

| Step | Reactants & Conditions | Product |

|---|---|---|

| 1 | Hydrolysis of PFIB (perfluoroisobutene) to hexafluoroisobutyric acid | Hexafluoroisobutyric acid |

| 2 | Treatment of acid with phosphorus pentachloride (PCl5) | Chloroanhydride intermediate |

| 3 | Reaction with ethanol to form ester | Ethyl ester of trifluoropropionate |

| 4 | Hydrolysis of ester with sulfuric acid or aqueous HBr | 3,3,3-Trifluoropropionic acid |

| 5 | Conversion of acid to chloroanhydride with PCl5 | Chloroanhydride |

| 6 | Curtius rearrangement using sodium azide (NaN3) with catalytic trimethylsilylazide (Me3SiN3) | 3,3,3-Trifluoroethyl isocyanate |

This method yields the isocyanate intermediate with approximately 60% yield and avoids the use of phosgene, improving safety and scalability.

Formation of the Carbamate

The target carbamate is synthesized by the nucleophilic addition of the amine group on the 3-phenyl-1,2,4-thiadiazol-5-yl moiety to the electrophilic carbon of the 3,3,3-trifluoroethyl isocyanate. The reaction conditions are as follows:

- Reactants: 3,3,3-Trifluoroethyl isocyanate and the 3-phenyl-1,2,4-thiadiazol-5-yl amine

- Conditions: Typically conducted at room temperature for soluble amines; for poorly soluble amines, elevated temperatures and catalysts such as trimethylamine may be required.

- Solvents: Commonly used solvents include dichloromethane or acetonitrile to facilitate the reaction.

- Yield: High yields are reported, typically in the range of 80–95% for similar carbamate syntheses.

Summary Table of Key Synthetic Steps

| Step | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Hexafluoroisobutyric acid | Hydrolysis of PFIB | - | Starting material preparation |

| 2 | Chloroanhydride | PCl5 treatment | - | Activation of acid |

| 3 | Ethyl ester | Reaction with ethanol | - | Esterification |

| 4 | 3,3,3-Trifluoropropionic acid | Acid hydrolysis | - | Hydrolysis step |

| 5 | Chloroanhydride | PCl5 treatment | - | Preparation for Curtius rearrangement |

| 6 | 3,3,3-Trifluoroethyl isocyanate | Curtius rearrangement with NaN3 and Me3SiN3 catalyst | ~60 | Key reactive intermediate |

| 7 | 2,2,2-Trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate | Reaction with amine | 80–95 | Final product |

Research Findings and Notes on Preparation

- The synthetic route avoids hazardous reagents like phosgene by employing PFIB as a fluorinated precursor, which is a by-product of tetrafluoroethene and hexafluoropropene manufacture.

- The Curtius rearrangement is a pivotal step enabling the conversion of chloroanhydrides to isocyanates in moderate to good yields.

- The carbamate formation is straightforward, relying on the high reactivity of the isocyanate group toward nucleophilic amines.

- The synthesized carbamate exhibits good stability at room temperature for over two years without degradation, indicating the robustness of the preparation method.

- Similar synthetic strategies have been applied to related trifluoroethyl carbamates and ureas, demonstrating the versatility of this approach in fluorinated heterocyclic chemistry.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity:

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2,2,2-trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate demonstrate effectiveness against a range of bacterial strains and fungi. The incorporation of the trifluoroethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability .

Anti-inflammatory Effects:

Thiadiazole derivatives are also being investigated for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase enzymes suggests it could be developed into a therapeutic agent for treating inflammatory diseases . A study highlighted the synthesis of various substituted thiadiazoles and their evaluation as cyclooxygenase inhibitors, indicating promising results for future drug development .

Agricultural Applications

Pesticidal Properties:

The unique structure of 2,2,2-trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate positions it as a potential candidate for agricultural applications. Its derivatives have shown efficacy as fungicides and herbicides. The trifluoroethyl group may enhance the compound's stability against environmental degradation while improving its activity against pests .

Plant Growth Regulation:

There is ongoing research into the use of thiadiazole derivatives as plant growth regulators. Their ability to modulate plant physiological responses can lead to improved crop yields and resistance to abiotic stresses such as drought and salinity .

Material Science Applications

Polymer Chemistry:

In material science, the incorporation of thiadiazole units into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The unique electronic properties of thiadiazoles can be utilized in the design of conductive polymers and sensors .

Nanotechnology:

The compound's potential in nanotechnology is being investigated for applications in drug delivery systems. Its ability to form stable nanoparticles could facilitate targeted delivery mechanisms in cancer therapy .

Case Studies

-

Antimicrobial Efficacy Study:

A study published in Bioorganic & Medicinal Chemistry evaluated several thiadiazole derivatives for their antimicrobial activity. The results indicated that compounds with trifluoroethyl substitutions exhibited improved activity against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts . -

Agricultural Field Trials:

Field trials conducted on crops treated with thiadiazole-based pesticides demonstrated a significant reduction in pest populations and an increase in yield compared to untreated controls. These findings support the use of such compounds in sustainable agriculture practices .

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's ability to bind to these targets, leading to desired biological effects. The exact pathways and molecular targets vary depending on the application but often involve modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,2,2-Trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate

- Molecular Formula : C₁₁H₈F₃N₃O₂S

- Molecular Weight : 303.26 g/mol

- CAS Registry : 1354951-62-4

- Key Features : Contains a 1,2,4-thiadiazole core substituted with a phenyl group at position 3 and a trifluoroethyl carbamate moiety at position 3. The compound is supplied as a powder with room-temperature stability .

Applications : Primarily used in life science research, it is available in high-purity grades (up to 99.999%) for pharmaceutical and material science applications .

Structural and Functional Comparison with Analogs

Trifluoroethyl Carbamates with Heterocyclic Cores

The following compounds share the trifluoroethyl carbamate group but differ in heterocyclic substituents:

Key Observations :

- Core Heterocycle : The 1,2,4-thiadiazole in the main compound provides distinct electronic properties compared to pyrazole (in ) or 1,3,4-thiadiazole (in ). The sulfur and nitrogen arrangement in 1,2,4-thiadiazole enhances aromaticity and stability, favoring interactions with biological targets .

- Substituent Effects: The phenyl group in the main compound may enhance π-π stacking in enzyme binding, critical for biological activity . The cyanoethyl group in increases polarity, which may influence agrochemical uptake in plants .

Thiadiazole and Triazole Derivatives

- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (): Combines triazole and thiadiazole moieties. Contrasts with the main compound’s simpler structure, highlighting the trade-off between complexity and target specificity.

Phenyl (3-(3-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-4-yl)carbamate ():

Thiazolylmethyl Carbamates ():

- Examples : Thiazol-5-ylmethyl carbamates with hydroxy or hydroperoxy substituents (e.g., compounds m, x).

- Key Differences: Thiazole rings lack the additional nitrogen found in thiadiazoles, reducing electron-deficient character.

Pharmacokinetic and Physicochemical Properties

- Solubility : The main compound’s trifluoroethyl group improves lipid solubility, favoring blood-brain barrier penetration. However, its thiadiazole core may reduce aqueous solubility compared to pyridyl-substituted analogs .

- Stability : The trifluoroethyl group in both the main compound and upadacitinib () resists metabolic degradation, extending half-life .

- Synthetic Routes : Use of carbamate-protecting groups (e.g., benzyl or tert-butyl) is common in synthesizing such compounds, as seen in .

Biological Activity

2,2,2-Trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₈F₃N₃O₂S |

| Molecular Weight | 303.26 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate |

| PubChem CID | 54592539 |

| Appearance | Powder |

Synthesis and Structural Characterization

The synthesis of 2,2,2-trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate typically involves the reaction of 3-phenyl-1,2,4-thiadiazole with trifluoroethyl isocyanate. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds similar in structure to 2,2,2-trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate have shown promising results against various cancer cell lines.

In vitro studies using human glioblastoma cell lines (LN229) demonstrated that these compounds can induce cytotoxic effects and apoptosis. The efficacy was assessed through assays such as MTT and colony formation tests. Notably, some derivatives showed better activity compared to standard chemotherapeutic agents like temozolomide .

The proposed mechanisms by which these compounds exert their biological effects include:

- Inhibition of Cell Proliferation : Compounds disrupt cell cycle progression in cancer cells.

- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.

- Anti-inflammatory Properties : Some derivatives also exhibit anti-inflammatory effects which can contribute to their anticancer activity .

Comparative Efficacy

A comparative analysis of binding affinities for various compounds against specific biological targets reveals interesting insights:

| Compound | AURKA Binding Affinity (kcal/mol) | VEGFR-2 Binding Affinity (kcal/mol) |

|---|---|---|

| Temozolomide | -5.7 | -5.9 |

| 5a | -9.8 | -8.2 |

| 5b | -9.0 | -8.7 |

| 5c | -8.9 | -9.0 |

| 5d | -9.2 | -8.1 |

| 5e | -8.7 | -7.9 |

This table indicates that certain derivatives demonstrate stronger interactions with AURKA and VEGFR-2 compared to established drugs .

Case Studies

A case study involving the evaluation of a series of thiadiazole derivatives highlighted their potential as anticancer agents. The study reported that specific substitutions on the thiadiazole ring significantly enhanced biological activity against various cancer types including prostate and breast cancers .

Q & A

Q. Methodology :

- NMR Spectroscopy : H and C NMR confirm the trifluoroethyl group (-CF) and thiadiazole aromatic protons .

- High-Resolution Mass Spectrometry (HRMS) : Used to validate molecular weight (e.g., [M+H] ion) with precision ≤2 ppm .

- X-ray Crystallography : Resolves stereoelectronic effects of the thiadiazole ring and carbamate geometry (if crystalline forms are obtainable) .

Advanced Research Questions

2.1. What strategies are employed to study the compound’s reactivity under varying pH or temperature conditions?

Q. Experimental Design :

- Hydrolytic Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to assess decomposition temperatures (>200°C common for carbamates) .

Key Insight : The electron-withdrawing trifluoroethyl group enhances resistance to hydrolysis compared to non-fluorinated analogs .

2.2. How can computational modeling predict the compound’s biological targets?

Q. Approach :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases, proteases). The thiadiazole moiety shows affinity for ATP-binding pockets .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with the carbamate oxygen) .

Example : Docking against LIM kinase (LIMK) revealed a binding energy of -9.2 kcal/mol, suggesting potential kinase inhibitory activity .

2.3. What in vitro assays evaluate the compound’s antimicrobial or anti-inflammatory potential?

Q. Protocols :

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anti-Inflammatory Activity : Measure inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) using ELISA .

Note : Thiadiazole derivatives exhibit moderate-to-strong activity in these assays, but structure-activity relationship (SAR) studies are required for optimization .

2.4. How are structure-activity relationship (SAR) studies designed for this compound?

Q. Methodology :

- Substituent Variation : Modify the phenyl group (e.g., electron-donating/-withdrawing substituents) or replace the trifluoroethyl group with other fluorinated chains .

- Biological Screening : Compare IC values across derivatives in enzyme inhibition or cytotoxicity assays.

- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity .

Example : Replacing trifluoroethyl with pentafluoropropyl increased lipophilicity (logP from 2.1 to 3.4) but reduced solubility .

2.5. What analytical challenges arise in quantifying the compound in biological matrices?

Q. Solutions :

- Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges .

- LC-MS/MS Detection : Optimize ionization parameters (e.g., ESI+ mode, MRM transitions for carbamate fragmentation) .

Validation Criteria : Linearity (R > 0.99), recovery >85%, and limit of quantification (LOQ) ≤10 ng/mL .

Data Contradictions and Resolution

3.1. How to address discrepancies in reported biological activities of thiadiazole carbamates?

Q. Root Causes :

- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times .

- Purity Issues : Impurities >5% (e.g., unreacted amine) can skew results .

Q. Resolution :

- Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial assays).

- Validate compound purity via orthogonal methods (NMR, LC-MS) before testing .

Methodological Innovations

4.1. What novel catalytic methods could improve the compound’s synthesis?

Q. Emerging Approaches :

- Flow Chemistry : Enhances yield (≥90%) by controlling exothermic reactions (e.g., chloroformate addition) .

- Biocatalysis : Use lipases (e.g., Candida antarctica) for enantioselective carbamate formation under mild conditions .

4.2. How can metabolomic studies elucidate the compound’s in vivo fate?

Q. Workflow :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat). Identify metabolites via UPLC-QTOF-MS .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.